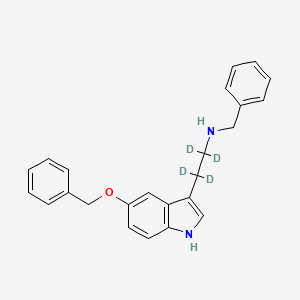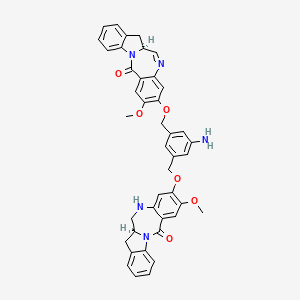
5-Hydroxyfraxetin-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxyfraxetin-d3 is an isotope-labeled analog of 5-Hydroxyfraxetin, a hydroxy derivative of Fraxetin. Fraxetin is a coumarin compound known for its antioxidant and anti-inflammatory properties. The addition of deuterium atoms in this compound makes it useful in various scientific research applications, particularly in studies involving metabolic pathways and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyfraxetin-d3 typically involves the hydroxylation of Fraxetin. This process is catalyzed by the cytochrome P450 enzyme CYP82C4, which facilitates the addition of a hydroxyl group to the Fraxetin molecule . The reaction conditions often include the use of organic solvents and controlled temperature settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and solvent composition, to optimize the yield and purity of the compound. The use of isotope-labeled precursors is essential in this process to ensure the incorporation of deuterium atoms into the final product .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxyfraxetin-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and alkylating agents (e.g., methyl iodide) are employed.
Major Products
Scientific Research Applications
5-Hydroxyfraxetin-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Fraxetin and its derivatives.
Biology: Employed in studies of metabolic pathways and enzyme kinetics, particularly those involving cytochrome P450 enzymes.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and as a marker in pharmacokinetic studies to track the distribution and metabolism of drugs
Mechanism of Action
The mechanism of action of 5-Hydroxyfraxetin-d3 involves its interaction with various molecular targets and pathways. The hydroxyl group in the compound allows it to participate in redox reactions, contributing to its antioxidant properties. Additionally, the compound can modulate inflammatory pathways by inhibiting the activity of pro-inflammatory enzymes and cytokines .
Comparison with Similar Compounds
Similar Compounds
Fraxetin: The parent compound of 5-Hydroxyfraxetin-d3, known for its antioxidant and anti-inflammatory properties.
Sideretin: Another hydroxylated derivative of Fraxetin, involved in iron mobilization in plants.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which enhance its stability and make it a valuable tool in metabolic and pharmacokinetic studies. The isotope labeling allows for precise tracking and quantification in various biological systems, providing insights into the compound’s behavior and interactions .
Properties
Molecular Formula |
C10H8O6 |
|---|---|
Molecular Weight |
227.18 g/mol |
IUPAC Name |
5,7,8-trihydroxy-6-(trideuteriomethoxy)chromen-2-one |
InChI |
InChI=1S/C10H8O6/c1-15-10-6(12)4-2-3-5(11)16-9(4)7(13)8(10)14/h2-3,12-14H,1H3/i1D3 |
InChI Key |
WMAQKVUYHVUULI-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=C2C(=C1O)C=CC(=O)O2)O)O |
Canonical SMILES |
COC1=C(C(=C2C(=C1O)C=CC(=O)O2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


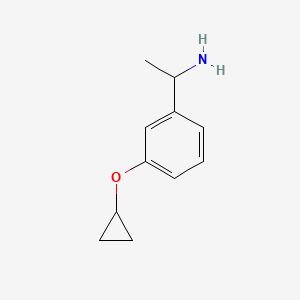
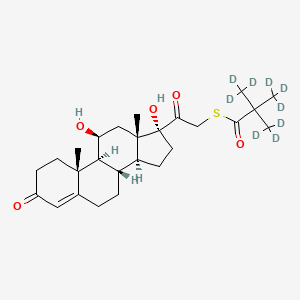
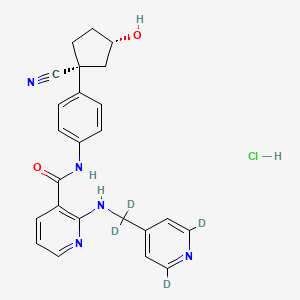
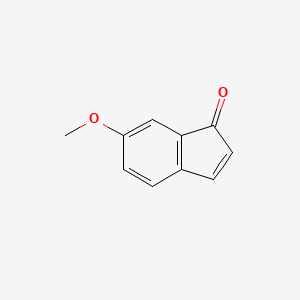
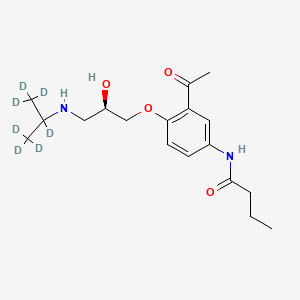
![({4-Fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B12431298.png)

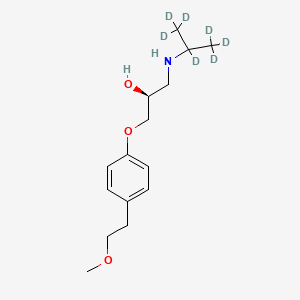
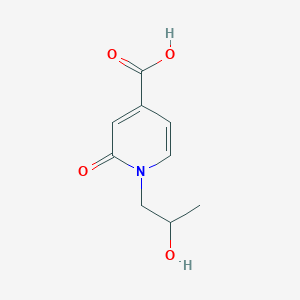
![Ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B12431329.png)


